Tris(3,4,5-trimethoxyphenyl)phosphine: A Technical Guide for Advanced Research
Tris(3,4,5-trimethoxyphenyl)phosphine: A Technical Guide for Advanced Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Unique Electron-Rich Phosphine Ligand
Tris(3,4,5-trimethoxyphenyl)phosphine (CAS 227472-09-5) is a triarylphosphine characterized by the presence of three 3,4,5-trimethoxyphenyl groups attached to a central phosphorus atom. This substitution pattern imparts a high electron density to the phosphorus center, positioning it as a potent nucleophile and a valuable ligand in catalysis. While specific research on this particular isomer is limited in publicly available literature, its structural motifs are well-recognized in medicinal chemistry, suggesting significant potential in drug discovery and organic synthesis. This guide provides a comprehensive overview of its known properties, inferred characteristics based on related compounds, and prospective applications.
The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore in a variety of biologically active molecules, including potent anticancer agents that target tubulin polymerization.[1][2][3][4] The strategic placement of three methoxy groups on the phenyl ring creates a unique electronic and steric environment, influencing the molecule's interactions with biological targets.[5] This guide will delve into the anticipated chemical behavior of Tris(3,4,5-trimethoxyphenyl)phosphine, drawing parallels with its more extensively studied isomers to provide a predictive framework for its application in research and development.
Physicochemical Properties: A Data-Driven Overview
| Property | Value | Source |
| CAS Number | 227472-09-5 | |
| Molecular Formula | C27H33O9P | |
| Molecular Weight | 532.53 g/mol | |
| Appearance | White to Yellow Solid | |
| Purity | Typically ≥95% |
Note: Some properties are based on commercially available product data.
Synthesis and Reactivity: An Electron-Rich Core
The synthesis of triarylphosphines is a well-established area of organic chemistry. While a specific, validated protocol for Tris(3,4,5-trimethoxyphenyl)phosphine is not detailed in the available literature, a general and adaptable synthetic approach can be proposed based on the synthesis of its isomers, such as Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP).[6]
Caption: Proposed Grignard-based synthesis of Tris(3,4,5-trimethoxyphenyl)phosphine.
Step-by-Step Generalized Synthesis Protocol:
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Grignard Reagent Formation: To a solution of magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of 3,4,5-trimethoxybromobenzene in anhydrous THF dropwise. The reaction mixture is typically stirred and may require gentle heating to initiate the formation of the Grignard reagent, 3,4,5-trimethoxyphenylmagnesium bromide.
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Phosphine Synthesis: The freshly prepared Grignard reagent is then added slowly to a solution of phosphorus trichloride (PCl3) in an appropriate anhydrous solvent at a reduced temperature (e.g., 0 °C or below).
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Reaction Quench and Work-up: After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride.
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Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Expected Reactivity and Catalytic Potential:
The nine electron-donating methoxy groups in Tris(3,4,5-trimethoxyphenyl)phosphine significantly increase the electron density on the phosphorus atom. This enhanced nucleophilicity is expected to make it a more active catalyst in various organic transformations compared to less electron-rich phosphines like triphenylphosphine.[7][8][9]
Key Inferred Reactive Properties:
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High Nucleophilicity: The lone pair of electrons on the phosphorus atom is highly available for donation, making it a potent nucleophile.
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Strong Lewis Basicity: The electron-rich nature of the aryl groups enhances the Lewis basicity of the phosphine.
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Ligand for Transition Metal Catalysis: It is expected to be an excellent ligand for transition metals like palladium, rhodium, and nickel, facilitating cross-coupling reactions.[10][11] The electron-rich character can promote the oxidative addition step in catalytic cycles.[10]
The 3,4,5-Trimethoxyphenyl Moiety: A Privileged Scaffold in Drug Discovery
The 3,4,5-trimethoxyphenyl group is a recurring structural motif in a multitude of natural products and synthetic compounds with significant biological activity, particularly in oncology.[2][5] Its presence is often associated with the inhibition of tubulin polymerization, a clinically validated mechanism for anticancer drugs.[3][4]
Caption: The central role of the 3,4,5-trimethoxyphenyl moiety in potential drug development applications.
Potential Applications in Medicinal Chemistry:
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Scaffold for Novel Therapeutics: The phosphine itself could serve as a core structure for the development of new therapeutic agents.
-
Ligand in Bioorganometallic Chemistry: It can be used as a ligand to synthesize metal-based drugs with tailored biological activities.
-
Synthetic Intermediate: Its utility as a catalyst or reagent can facilitate the synthesis of complex, biologically active molecules containing the 3,4,5-trimethoxyphenyl pharmacophore.
Spectroscopic Characterization (Predicted)
While experimental spectra for Tris(3,4,5-trimethoxyphenyl)phosphine are not widely published, its expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
¹H NMR:
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Aromatic Protons: Signals corresponding to the protons on the phenyl rings are expected in the aromatic region (typically δ 6.0-7.5 ppm).
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Methoxy Protons: A sharp singlet for the methoxy group protons would likely appear around δ 3.5-4.0 ppm.
¹³C NMR:
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Aromatic Carbons: Multiple signals are expected in the aromatic region (δ 100-160 ppm).
-
Methoxy Carbon: A signal around δ 55-60 ppm is anticipated for the methoxy carbons.
³¹P NMR:
-
The chemical shift in the ³¹P NMR spectrum is a sensitive indicator of the electronic environment of the phosphorus atom. For electron-rich triarylphosphines, the signal is typically found in the upfield region. For comparison, the ³¹P NMR signal for the highly basic Tris(2,4,6-trimethoxyphenyl)phosphine appears at -65.8 ppm.[6] A similar upfield shift would be expected for Tris(3,4,5-trimethoxyphenyl)phosphine.
Safety and Handling: A Precautionary Approach
Specific safety data for Tris(3,4,5-trimethoxyphenyl)phosphine is limited. Therefore, it is imperative to handle this compound with the precautions typically taken for other triarylphosphines, which can be air-sensitive and may have toxicological properties.[12][13]
General Safety Recommendations:
-
Handling: Handle in an inert atmosphere (e.g., in a glovebox or under argon/nitrogen) to prevent oxidation. Avoid inhalation of dust and contact with skin and eyes.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (e.g., neoprene or nitrile rubber), and a lab coat.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[12]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion and Future Outlook
Tris(3,4,5-trimethoxyphenyl)phosphine stands as a compound of significant interest at the intersection of catalysis and medicinal chemistry. Its highly electron-rich nature, a direct consequence of its nine methoxy substituents, suggests superior performance as a nucleophilic catalyst and as a ligand in transition metal-catalyzed reactions. Furthermore, the embedded 3,4,5-trimethoxyphenyl scaffold, a privileged pharmacophore in oncology, opens exciting avenues for its application in drug discovery and development.
Future research is needed to fully elucidate the specific properties and reactivity of this phosphine. Detailed experimental studies on its synthesis, spectroscopic characterization, and catalytic activity are warranted to unlock its full potential. For researchers and drug development professionals, Tris(3,4,5-trimethoxyphenyl)phosphine represents a promising, albeit underexplored, tool for innovation.
References
- Fischer, S. M., Renner, S., Boese, A. D., & Slugovc, C. (2021). Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions. Beilstein Journal of Organic Chemistry, 17, 1689–1697.
- Fischer, S. M., Renner, S., Boese, A. D., & Slugovc, C. (2021). Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions. ChemRxiv.
- BenchChem. (2025).
- Fischer, S. M., Renner, S., Boese, A. D., & Slugovc, C. (2021). Electron Rich Triarylphosphines as Nucleophilic Catalysts for Oxa-Michael Reactions. ChemRxiv.
- Saha, D., et al. (2024). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis.
- Thermo Fisher Scientific. (2025). Tris(3-methoxyphenyl)
- Grelaud, G., et al. (2011). Stille-type aryl–aryl cross-coupling catalysis using triarylphosphine ligands with electron-rich Fe(ii)-alkynyl substituents. New Journal of Chemistry, 35(12), 2740-2742.
- Ahmed, F. F., et al. (2018). Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling. European Journal of Medicinal Chemistry, 151, 705–722.
- Gouda, A. M., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(12), 2845.
- Gelest, Inc. (2016). TRIS(TRIMETHYLSILYL)
- Wikipedia. (n.d.). Tris(2,4,6-trimethoxyphenyl)phosphine. Wikipedia.
- Negi, A. S., et al. (2015). Natural antitubulin agents: Importance of 3,4,5-trimethoxyphenyl fragment. Bioorganic & Medicinal Chemistry, 23(3), 373-389.
- Sari, S., et al. (2022). 3,4,5-Trimethoxychalcones Tubulin Inhibitors with a Stable Colchicine Binding Site as Potential Anticancer Agents. Indonesian Journal of Chemistry, 22(5), 1246-1256.
- Fisher Scientific. (2010). Tris(4-methoxyphenyl)
- Sigma-Aldrich. (n.d.). TRIS(3,4,5-TRIMETHOXYPHENYL)PHOSPHINE | 227472-09-5. Sigma-Aldrich.
- Sigma-Aldrich. (2025).
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